Cas no 95091-92-2 (N-Methoxy-N-methyl-2-furancarboxamide)

N-Methoxy-N-methyl-2-furancarboxamide structure
95091-92-2 structure
상품 이름:N-Methoxy-N-methyl-2-furancarboxamide
CAS 번호:95091-92-2
MF:C7H9NO3
메가와트:155.151262044907
MDL:MFCD06804576
CID:799177
PubChem ID:10820793

N-Methoxy-N-methyl-2-furancarboxamide 화학적 및 물리적 성질

이름 및 식별자

    • 2-Furancarboxamide,N-methoxy-N-methyl-
    • N-Methoxy-N-methyl-2-furancarboxamide
    • N-METHOXY-N-METHYL-2-FURAMIDE
    • N-methoxy-N-methyl-2-pyrrolecarboxamide
    • N-methoxy-N-methylfuran-2-carboxamide
    • N-methoxy-N-methyl-furan-2-carboxamide
    • ZPMBEUDMVUSUOS-UHFFFAOYSA-N
    • AB30437
    • AB1008188
    • X5411
    • M1476
    • A845179
    • N-Methoxy-N-methyl-2-furancarboxamide (ACI)
    • MFCD06804576
    • CS-0061702
    • 95091-92-2
    • AS-63227
    • W16960
    • SCHEMBL2306849
    • AKOS007929995
    • EN300-218835
    • DTXSID90445289
    • SY054071
    • MDL: MFCD06804576
    • 인치: 1S/C7H9NO3/c1-8(10-2)7(9)6-4-3-5-11-6/h3-5H,1-2H3
    • InChIKey: ZPMBEUDMVUSUOS-UHFFFAOYSA-N
    • 미소: O=C(N(C)OC)C1=CC=CO1

계산된 속성

  • 정밀분자량: 155.05800
  • 동위원소 질량: 155.058243149g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 149
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 0.5
  • 토폴로지 분자 극성 표면적: 42.7

실험적 성질

  • 밀도: 1.159
  • 비등점: 264.216°C at 760 mmHg
  • 플래시 포인트: 113.594°C
  • 굴절률: 1.49
  • PSA: 42.68000
  • LogP: 0.91300

N-Methoxy-N-methyl-2-furancarboxamide 보안 정보

  • 저장 조건:0-10°C

N-Methoxy-N-methyl-2-furancarboxamide 세관 데이터

  • 세관 번호:2932190090
  • 세관 데이터:

    ?? ?? ??:

    2932190090

    개요:

    2932190090 기타 구조상 걸쭉하지 않은 푸라핀 환화합물.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:20.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2932190090 구조에 녹지 않은 푸라핀 고리가 함유된 기타 화합물 (수소화 여부와 상관없이) 부가가치세: 17.0% 환급률: 9.0% 감독관리조건: 없음??? ??:6.5% General tariff:20.0%

N-Methoxy-N-methyl-2-furancarboxamide 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
34R0008-250mg
N-Methoxy-N-methyl-furan-2-carboxamide
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¥1005.55 2025-01-20
eNovation Chemicals LLC
D968120-250mg
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$175 2024-07-28
eNovation Chemicals LLC
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Alichem
A159003126-5g
N-Methoxy-N-methylfuran-2-carboxamide
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$465.15 2023-08-31
eNovation Chemicals LLC
D968120-500mg
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$190 2024-07-28
eNovation Chemicals LLC
D968120-1g
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$195 2024-07-28
Enamine
EN300-218835-0.5g
N-methoxy-N-methylfuran-2-carboxamide
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0.5g
$123.0 2023-09-16
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
34R0008-1g
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1g
1339.91CNY 2021-05-08
Apollo Scientific
OR931848-1g
N-Methoxy-N-methyl-2-furancarboxamide
95091-92-2 99+%
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£37.00 2025-03-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
34R0008-5g
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95091-92-2 96%
5g
5359.63CNY 2021-05-08

N-Methoxy-N-methyl-2-furancarboxamide 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Oxalyl chloride ,  Diphenylcyclopropenone Solvents: Dichloromethane
1.2 Reagents: Diisopropylethylamine ;  rt
1.3 Solvents: Dichloromethane ;  rt
참조
One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent
M, Shekharappa; Kumar L, Roopesh; Sureshbabu, Vommina V., Synthetic Communications, 2019, 49(6), 790-798

합성 방법 2

반응 조건
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Triethylamine ;  overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt
참조
A CO2-Catalyzed Transamidation Reaction
Yang, Yang ; Liu, Jian; Kamounah, Fadhil S.; Ciancaleoni, Gianluca ; Lee, Ji-Woong, Journal of Organic Chemistry, 2021, 86(23), 16867-16881

합성 방법 3

반응 조건
1.1 Solvents: Tetrahydrofuran ;  5 min, -20 °C
1.2 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ;  15 min, -20 °C; 10 min, -20 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  -20 °C → 18 °C; 10 min, 18 °C
참조
Synthesis of functionalised 4H-quinolizin-4-ones via tandem Horner-Wadsworth-Emmons olefination/cyclisation
Muir, Calum W.; Kennedy, Alan R.; Redmond, Joanna M.; Watson, Allan J. B., Organic & Biomolecular Chemistry, 2013, 11(20), 3337-3340

합성 방법 4

반응 조건
1.1 Reagents: Diisopropylethylamine ,  Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: Water ;  0.5 - 3 h, 0 °C
참조
Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M
Shi, Min; Ye, Ning; Chen, Wei; Wang, Hui; Cheung, Chiming ; et al, Organic Process Research & Development, 2020, 24(8), 1543-1548

합성 방법 5

반응 조건
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
참조
An efficient synthesis of N-methoxy-N-methylamides from carboxylic acids using N-methoxy-N-methylcarbamoyl chloride
Lee, Jae In; Park, Hyun, Bulletin of the Korean Chemical Society, 2002, 23(3), 521-524

합성 방법 6

반응 조건
1.1 Catalysts: Chlorodimethylaluminum Solvents: Dichloromethane
참조
Efficient method for preparation of N-methoxy-N-methyl amides by reaction of lactones or esters with Me2AlCl-MeONHMe·HCl
Shimizu, Takeshi; Osako, Katsuhisa; Nakata, Tadashi, Tetrahedron Letters, 1997, 38(15), 2685-2688

합성 방법 7

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 1 h, rt
참조
A biosynthesis-inspired approach to over twenty diverse natural product-like scaffolds
Firth, James D.; Craven, Philip G. E.; Lilburn, Matthew; Pahl, Axel; Marsden, Stephen P.; et al, Chemical Communications (Cambridge, 2016, 52(63), 9837-9840

합성 방법 8

반응 조건
1.1 Reagents: Trichloroacetamide ,  Triphenylphosphine Solvents: Dichloromethane ;  rt; 1 h, rt
1.2 Reagents: Triethylamine ;  rt; 1 h, rt
참조
A convenient one-pot method for the synthesis of N-methoxy-N-methyl amides from carboxylic acids
Kim, Joong-Gon; Jang, Doo Ok, Bulletin of the Korean Chemical Society, 2010, 31(1), 171-173

합성 방법 9

반응 조건
1.1 Solvents: Toluene ;  0.5 - 1 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
참조
A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids
Niu, Teng; Zhang, Weiming; Huang, Danfeng; Xu, Changming; Wang, Haifeng; et al, Organic Letters, 2009, 11(19), 4474-4477

합성 방법 10

반응 조건
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C; 2 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; overnight, rt
참조
Palladium-Catalyzed Borylative Cyclizations of α-(2-Bromoaryl) Ketones to Form 1,2-Benzoxaborinines
Shigeno, Masanori ; Iseya, Yuto; Kume, Ryotaro; Nozawa-Kumada, Kanako ; Kondo, Yoshinori, Organic Letters, 2022, 24(39), 7227-7231

합성 방법 11

반응 조건
1.1 Reagents: Potassium bicarbonate Solvents: 2-Methyltetrahydrofuran ,  Water ;  2 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
참조
Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF/water
Pace, Vittorio; Castoldi, Laura; Alcantara, Andres R.; Holzer, Wolfgang, RSC Advances, 2013, 3(26), 10158-10162

합성 방법 12

반응 조건
1.1 Reagents: Triethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  15 min, 0 °C; 0 °C → 22 °C; 6 h, 22 °C
1.2 Reagents: Citric acid Solvents: Water ;  22 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7 - 8, 22 °C
참조
Aluminum-Catalyzed Asymmetric Alkylations of Pyridyl-Substituted Alkynyl Ketones with Dialkylzinc Reagents
Friel, Donna K.; Snapper, Marc L.; Hoveyda, Amir H., Journal of the American Chemical Society, 2008, 130(30), 9942-9951

합성 방법 13

반응 조건
1.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ,  Dichloromethane ;  1.5 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
참조
Versatile Synthesis of Acylfuranones by Reaction of Acylketenes with α-Hydroxy Ketones: Application to the One-Step Multicomponent Synthesis of Cadiolide B and Its Analogues
Peixoto, Philippe Alexandre; Boulange, Agathe; Leleu, Stephane; Franck, Xavier, European Journal of Organic Chemistry, 2013, 2013(16), 3316-3327

합성 방법 14

반응 조건
1.1 Reagents: 4-(Dimethylamino)pyridine ,  S,S-Di-2-pyridinyl carbonodithioate Solvents: Acetonitrile
1.2 Reagents: Triethylamine
1.3 Solvents: Tetrahydrofuran
1.4 Solvents: Hexane ,  Ethyl acetate
참조
A convenient synthesis of N-methoxy-N-methylamides from carboxylic acids using S,S-di-2-pyridyl dithiocarbonate
Lee, Jae In; Park, Hyun, Bulletin of the Korean Chemical Society, 2001, 22(4), 421-423

합성 방법 15

반응 조건
1.1 Solvents: Toluene ;  10 min, 0 °C
1.2 Reagents: Phosphorus trichloride Solvents: Toluene ;  0 °C; 0 °C → rt; 0.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
참조
One-pot transition-metal-free synthesis of Weinreb amides directly from carboxylic acids
Niu, Teng; Wang, Ke-Hu; Huang, Danfeng; Xu, Changming; Su, Yingpeng; et al, Synthesis, 2014, 46(3), 320-330

합성 방법 16

반응 조건
1.1 Reagents: Triethylamine ,  Propylphosphonic anhydride Solvents: Tetrahydrofuran ,  Ethyl acetate ;  10 min, 0 - 5 °C
1.2 0 - 5 °C; 80 min, 25 °C
참조
A new strategy for accessing (S)-1-(furan-2-yl)pent-4-en-1-ol: a key precursor of Ipomoeassin family of compounds and C1-C15 domain of halichondrins
Jammula, Subba Rao; Anna, Venkateswara Rao; Tatina, Sudhakar; Krishna, Thalishetti; Sreenivas, B. Yogi; et al, Tetrahedron Letters, 2016, 57(35), 3924-3928

합성 방법 17

반응 조건
1.1 Solvents: Chloroform ;  rt → 0 °C
1.2 Reagents: Pyridine ;  0 °C; 15 min, 0 °C; overnight, 0 °C → rt
참조
Method of making 2-furyl alkyl ketones
, United States, , ,

합성 방법 18

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C; overnight, rt
참조
Direct Alkoxycarbonylation of Heteroarenes via Cu-Mediated Trichloromethylation and In Situ Alcoholysis
Luo, Wenkun ; Jiang, Kai; Li, Yingwei ; Jiang, Huanfeng ; Yin, Biaolin, Organic Letters, 2020, 22(5), 2093-2098

합성 방법 19

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 12 h, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
Palladium-Catalyzed Hydrocarbonylative Cyclization of 1,5-Dienes
Zou, Suchen; Gao, Bao; Huang, Yao; Zhang, Tianze; Huang, Hanmin, Organic Letters, 2019, 21(16), 6333-6336

합성 방법 20

반응 조건
1.1 Reagents: Pyridine Solvents: Dichloromethane
참조
Stereoselective synthesis of substituted N-heterocycles via sequential cross metathesis-reductive cyclization
Gebauer, Julian; Dewi, Purnama; Blechert, Siegfried, Tetrahedron Letters, 2005, 46(1), 43-46

N-Methoxy-N-methyl-2-furancarboxamide Raw materials

N-Methoxy-N-methyl-2-furancarboxamide Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:95091-92-2)N-Methoxy-N-methyl-2-furancarboxamide
A845179
순결:99%/99%/99%
재다:1g/5g/25g
가격 ($):173.0/693.0/2770.0